Mechanism of Action: EZH2/EED Protein-Protein Interaction Disruption vs. SET-Domain Catalytic Inhibition
SAH-EZH2 is an EZH2/EED interaction inhibitor with a binding affinity (Kd) of 320 nM, as determined by fluorescence polarization assay . In contrast, SAM-competitive inhibitors such as GSK126 and EPZ-6438 target the catalytic SET domain with IC50 values of 9.9 nM and 11 nM, respectively, in enzymatic assays [1][2]. This mechanistic distinction is critical: SAH-EZH2 disrupts the PRC2 complex architecture, whereas catalytic inhibitors merely block methyltransferase activity without altering complex assembly or stability [3].
| Evidence Dimension | Target engagement mechanism and potency |
|---|---|
| Target Compound Data | Kd = 320 nM (EZH2/EED interaction, fluorescence polarization) |
| Comparator Or Baseline | GSK126: IC50 = 9.9 nM (EZH2 enzymatic activity); EPZ-6438: IC50 = 11 nM (EZH2 enzymatic activity) |
| Quantified Difference | SAH-EZH2 binds the EZH2/EED interface (Kd 320 nM); comparators inhibit catalytic activity (IC50 9.9-11 nM). Direct potency comparison not applicable due to different target sites and assay modalities. |
| Conditions | In vitro binding and enzymatic assays using recombinant proteins |
Why This Matters
Researchers requiring disruption of PRC2 complex integrity or investigation of non-catalytic EZH2 functions must select SAH-EZH2; catalytic inhibitors are unsuitable for these applications.
- [1] McCabe MT, Ott HM, Ganji G, et al. EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations. Nature. 2012;492(7427):108-12. (GSK126 IC50 = 9.9 nM). View Source
- [2] Knutson SK, Warholic NM, Wigle TJ, et al. Durable tumor regression in genetically altered malignant rhabdoid tumors by inhibition of methyltransferase EZH2. Proc Natl Acad Sci U S A. 2013;110(19):7922-7. (EPZ-6438 IC50 = 11 nM). View Source
- [3] Kim W, Bird GH, et al. Nat Chem Biol. 2013;9(10):643-50. View Source
